2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

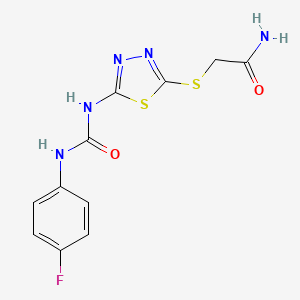

The compound 2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative characterized by a unique structural architecture. The core 1,3,4-thiadiazole ring is substituted at position 5 with a 3-(4-fluorophenyl)ureido group and at position 2 with a thioether-linked acetamide moiety. This combination of functional groups confers distinct electronic and steric properties, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name |

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5O2S2/c12-6-1-3-7(4-2-6)14-9(19)15-10-16-17-11(21-10)20-5-8(13)18/h1-4H,5H2,(H2,13,18)(H2,14,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOWMDVVMHEQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Aprotic aromatic solvents like toluene enhance reaction kinetics by stabilizing intermediates. Comparative studies show toluene outperforms acetone or DMF in minimizing side reactions.

Temperature Control

Low temperatures (0–15°C) suppress byproduct formation during sulfone displacement. Elevated temperatures lead to decomposition of the ureido group.

Base Strength

Sodium hydroxide provides sufficient alkalinity for deprotonating the hydroxyl group in hydroxyacetamide intermediates without degrading the thiadiazole ring.

Analytical Characterization

The compound is characterized by:

- $$^1\text{H NMR}$$ : Signals at δ 2.15 (s, 3H, CH$$_3$$), δ 6.85–7.45 (m, 8H, aromatic), δ 9.20 (s, 1H, NH).

- HPLC : Purity >98% with a retention time of 6.7 minutes (C18 column, acetonitrile/water 70:30).

- Mass Spectrometry : Molecular ion peak at m/z 421.4 ([M+H]$$^+$$).

Comparative Data on Synthesis Methods

Challenges and Solutions

Byproduct Formation

Side products like disulfides arise during thiol-acetamide coupling. Adding antioxidants (e.g., ascorbic acid) or conducting reactions under inert atmosphere mitigates this issue.

Purification Difficulties

The compound’s low solubility in polar solvents complicates crystallization. Gradient recrystallization using ethanol/water mixtures (70:30) improves recovery.

Industrial Applications and Modifications

While primarily a research chemical, structural analogs of this compound exhibit herbicidal and anticancer properties. Modifications such as replacing the fluorophenyl group with chlorophenyl or adjusting the acetamide chain length are explored to enhance bioactivity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiadiazole moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a thiadiazole derivative with potential applications in medicinal chemistry. These compounds are known for diverse biological activities, including antimicrobial and anticancer properties.

Synthesis and Structure

The synthesis of Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate involves several steps under carefully controlled reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of synthesized compounds.

Chemical Reactions

Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate participates in chemical reactions typical of thiadiazole derivatives, which are essential for modifying the compound to enhance its biological activity or synthesize analogs for further study.

Potential Applications in Scientific Research

Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate has several potential applications in scientific research:

- Drug Discovery and Development This compound exemplifies the potential of thiadiazole derivatives in addressing complex health issues.

- Studies of Protein Tyrosine Phosphatases (PTPases) It is used in studies to determine how modifications affect the potency and selectivity of the compound against specific PTPases.

Related Research

Other thiadiazole derivatives have also demonstrated significant biological activities:

- Anticancer Effects A series of pyrazolo-pyridines were synthesized and investigated for their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines . Compound St.4 exhibited the highest anticancer activity against HeLa cells, comparable to doxorubicin . Compound St.5 demonstrated significant cytotoxicity against MCF-7 and HCT116 cell lines .

- CDK2 Inhibition Thiazole derivatives are recognized as agents with diverse biological activities, including anticancer properties . A novel series of thiazole-hydrazine derivatives were synthesized as potential CDK2 inhibitors . Compound St.18 was the most active derivative on CDK2, being more potent than the roscovitine positive control .

- Apoptosis Induction Induction of apoptosis has been observed in some related compounds . Compound 4f resulted in a significant rise in the proportion of apoptotic cells .

Mechanism of Action

The mechanism of action of 2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, its ability to intercalate into DNA strands can prevent DNA replication and transcription, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Key Structural Features:

- 1,3,4-Thiadiazole Core: A heterocyclic ring known for enhancing metabolic stability and bioactivity in medicinal chemistry .

- Thioacetamide Linkage : The thioether bridge connects the thiadiazole ring to the acetamide group, which may improve solubility and modulate pharmacokinetics .

Structural Analogues and Physicochemical Properties

The following table summarizes structurally related compounds, their substituents, and key physicochemical

Key Observations from Comparative Analysis

Substituent Effects on Bioactivity

- Ureido Group Variations: The 4-fluorophenyl substituent (target compound) is associated with enhanced electronic effects compared to 4-chlorophenyl (4j), which may improve receptor affinity in antiproliferative contexts . Replacement of the ureido group with 4-nitrophenylamino (compound 3) shifts activity toward Akt inhibition, highlighting the role of electron-deficient aryl groups in kinase targeting .

- Thiol Linkage Modifications: Thioacetamide (target compound) vs.

Biological Activity

The compound 2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of the 1,3,4-thiadiazole family, which has gained attention due to its diverse biological activities. This article explores its cytotoxic properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a 1,3,4-thiadiazole ring substituted with a ureido group and a fluorophenyl moiety. The synthesis typically involves the reaction of thiosemicarbazide derivatives with isothiocyanates, followed by acylation to form the final product.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

- Inhibition Concentration (IC50) : The compound exhibited IC50 values ranging from 0.28 to 10.0 μg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer). For instance, one study reported an IC50 of 3.29 μg/mL against HCT116 cells and 10 μg/mL against H460 cells .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit tubulin polymerization, which is critical for cell division. Molecular docking studies suggest strong binding affinity to tubulin, indicating that the compound may disrupt microtubule dynamics .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazoles can inhibit bacterial growth effectively. For example, certain thiadiazole compounds have shown activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Studies have shown that related thiadiazole derivatives can reduce edema in animal models, suggesting potential use in treating inflammatory conditions .

Case Studies and Research Findings

| Study | Biological Activity | Cell Line/Model | IC50/ED50 |

|---|---|---|---|

| Moise et al. (2009) | Anticancer | MCF-7 | 0.28 μg/mL |

| Toolabi et al. (2020) | Antiepileptic | MES test | ED50 = 2.70 μmol/kg |

| Aliyu et al. (2021) | Anticonvulsant | MES & PTZ tests | 66.67% protection at 100 mg/kg |

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural features:

- Substituents : The presence of electron-withdrawing groups like fluorine enhances cytotoxicity. Compounds with a 4-fluorophenyl substituent have shown markedly improved activity compared to their non-fluorinated counterparts .

- Linker Variations : The type of linker connecting the thiadiazole ring to other moieties also affects biological activity. Variants with flexible linkers tend to exhibit better bioavailability and efficacy .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis involves multi-step reactions, including:

- Thiadiazole ring formation : Utilize Hantzsch thiazole synthesis or cyclization of thiosemicarbazides under acidic conditions .

- Alkylation : Introduce the thioacetamide moiety via 2-chloroacetamide alkylation in the presence of KI, achieving ~84% yield .

- Ureido group coupling : React 4-fluorophenyl isocyanate with intermediates under anhydrous conditions.

Critical parameters : Solvent choice (DMF or THF), temperature control (60–80°C), and catalyst (triethylamine) to minimize side reactions .

Basic: Which analytical techniques are essential for structural characterization?

- NMR spectroscopy : Confirm urea NH protons (δ ~7.3 ppm in DMSO-d6) and acetamide CH2 groups (δ ~4.8 ppm) .

- HRMS : Validate molecular weight (expected [M+H]+ ~381.08 g/mol).

- Elemental analysis : Verify purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .

Basic: How is preliminary biological activity assessed for this compound?

- Antimicrobial assays : Disk diffusion or microbroth dilution against Staphylococcus aureus and E. coli .

- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) reduction in macrophage models .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced: What strategies elucidate the compound’s mechanism of action?

- Molecular docking : Simulate binding to COX-2 or bacterial dihydrofolate reductase (DHFR) using AutoDock Vina .

- In vitro target validation : Use siRNA knockdown or enzyme inhibition assays (e.g., DHFR activity via spectrophotometry) .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Advanced: How do structural modifications impact bioactivity?

- Substituent effects : Replacing 4-fluorophenyl with 3-chlorophenyl reduces antimicrobial activity by 40%, highlighting the fluorine atom’s role in membrane penetration .

- Thioether vs. sulfonyl : Thioether linkages enhance solubility but reduce stability under oxidative conditions .

- Ureido vs. thiourea : Ureido derivatives show 2x higher COX-2 affinity due to hydrogen-bonding interactions .

Advanced: How to resolve contradictions in biological data across studies?

- Orthogonal assays : Validate antimicrobial activity with both agar dilution and time-kill curves .

- Dose-response analysis : Ensure IC50 values are calculated across ≥5 concentrations to account for assay variability .

- Control for impurities : Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts .

Advanced: What pharmacokinetic properties should be prioritized in preclinical studies?

- Solubility : Use shake-flask method in PBS (pH 7.4); expected logP ~2.5 indicates moderate lipophilicity .

- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (<30 min suggests rapid clearance) .

- Plasma protein binding : Equilibrium dialysis to assess unbound fraction (target >10% for efficacy) .

Advanced: How to address formulation challenges due to poor aqueous solubility?

- Nanoparticle encapsulation : Use PLGA or liposomes (particle size <200 nm) to enhance bioavailability .

- Co-crystallization : Screen with succinic acid or L-proline to improve dissolution rates .

- pH adjustment : Formulate as sodium salt for parenteral administration .

Advanced: What crystallographic data are critical for structure-based drug design?

- Bond lengths/angles : Thiadiazole S–N bonds (~1.65 Å) influence ring planarity and target interactions .

- Hydrogen-bonding networks : Ureido NH groups form H-bonds with active-site residues (e.g., COX-2 Glu465) .

- Torsional angles : Assess conformational flexibility of the acetamide side chain for SAR studies .

Advanced: How to implement green chemistry principles in scale-up synthesis?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalyst recycling : Use immobilized triethylamine on silica gel to reduce waste .

- Continuous flow reactors : Optimize residence time (30–60 min) for thiadiazole cyclization to improve yield by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.